![molecular formula C17H17NO3 B5881336 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide](/img/structure/B5881336.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, this chemical compound has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide acts primarily as a serotonin releaser, causing the release of large amounts of serotonin from the presynaptic neuron into the synaptic cleft. This results in increased serotonin levels in the brain, leading to feelings of euphoria, empathy, and emotional openness. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide also acts as a mild dopamine and norepinephrine releaser, contributing to its stimulant effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide use can lead to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, hyponatremia, and serotonin syndrome in some cases. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been associated with neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been used in a number of lab experiments to study its effects on various physiological and behavioral processes. Its ability to induce feelings of empathy and emotional openness has made it a useful tool in the study of social behavior and interpersonal relationships. However, its potential neurotoxicity and the risk of adverse effects limit its use in lab experiments.
Future Directions
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-based therapies for the treatment of PTSD and other mental health conditions. Another area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide analogs with improved therapeutic potential and reduced risk of adverse effects. Additionally, more research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide use and to develop strategies for minimizing its potential harms.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide using a reducing agent such as aluminum amalgam or sodium borohydride. The purity and yield of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide can be improved through various purification techniques such as recrystallization or chromatography.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-assisted psychotherapy involves the administration of a single dose of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide in a controlled setting, followed by psychotherapy sessions. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-assisted psychotherapy can lead to significant improvements in PTSD symptoms, with some participants reporting long-term remission of symptoms.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(7-11)17(19)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSAFRYEVCVLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.